Cas no 866108-75-0 (3-(3,4-DIFLUOROPHENYL)ANILINE)

3-(3,4-DIFLUOROPHENYL)ANILINE 化学的及び物理的性質
名前と識別子
-
- 3-(3,4-DIFLUOROPHENYL)ANILINE
- [1,1'-Biphenyl]-3-amine, 3',4'-difluoro-
- SCHEMBL14320619
- RJB10875
- CS-0242280
- CHEMBL4592889
- AKOS010254853
- 866108-75-0
- EN300-246825
- Z732783232
-
- MDL: MFCD12824138
- インチ: InChI=1S/C12H9F2N/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(15)6-8/h1-7H,15H2
- InChIKey: PGBITXQZBBLNRB-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 205.07030562Da
- どういたいしつりょう: 205.07030562Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
3-(3,4-DIFLUOROPHENYL)ANILINE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-246825-5.0g |
3-(3,4-difluorophenyl)aniline |
866108-75-0 | 95% | 5.0g |
$1530.0 | 2024-06-19 | |
TRC | D458410-10mg |
3-(3,4-difluorophenyl)aniline |
866108-75-0 | 10mg |
$ 50.00 | 2022-06-05 | ||
Enamine | EN300-246825-0.05g |
3-(3,4-difluorophenyl)aniline |
866108-75-0 | 95% | 0.05g |
$101.0 | 2024-06-19 | |
Enamine | EN300-246825-0.5g |
3-(3,4-difluorophenyl)aniline |
866108-75-0 | 95% | 0.5g |
$407.0 | 2024-06-19 | |
Enamine | EN300-246825-2.5g |
3-(3,4-difluorophenyl)aniline |
866108-75-0 | 95% | 2.5g |
$1034.0 | 2024-06-19 | |
Enamine | EN300-246825-10g |
3-(3,4-difluorophenyl)aniline |
866108-75-0 | 95% | 10g |
$2269.0 | 2023-09-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1312950-1g |
3-(3,4-Difluorophenyl)aniline |
866108-75-0 | 95% | 1g |
¥5994.00 | 2024-04-27 | |
1PlusChem | 1P01C1TQ-1g |
3-(3,4-difluorophenyl)aniline |
866108-75-0 | 95% | 1g |
$715.00 | 2024-04-21 | |
1PlusChem | 1P01C1TQ-2.5g |
3-(3,4-difluorophenyl)aniline |
866108-75-0 | 95% | 2.5g |
$1340.00 | 2024-04-21 | |
A2B Chem LLC | AW41054-10g |
3-(3,4-difluorophenyl)aniline |
866108-75-0 | 95% | 10g |
$2424.00 | 2024-04-19 |
3-(3,4-DIFLUOROPHENYL)ANILINE 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
3-(3,4-DIFLUOROPHENYL)ANILINEに関する追加情報
Professional Introduction to 3-(3,4-DIFLUOROPHENYL)ANILINE (CAS No. 866108-75-0)
3-(3,4-DIFLUOROPHENYL)ANILINE, a compound with the chemical identifier CAS No. 866108-75-0, represents a significant advancement in the realm of pharmaceutical and chemical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in medicinal chemistry and material science. The presence of fluorine atoms in its aromatic ring system imparts distinct electronic and steric effects, making it a valuable scaffold for the development of novel bioactive molecules.
The synthesis of 3-(3,4-DIFLUOROPHENYL)ANILINE involves a series of well-defined chemical transformations that highlight the compound's versatility. The introduction of fluorine substituents at the 3 and 4 positions of the phenyl ring enhances its reactivity and stability, enabling its use in various synthetic pathways. Recent studies have demonstrated that this compound can serve as a precursor for more complex molecules, including pharmacologically active agents and advanced materials. The precision required in its synthesis underscores the importance of understanding its molecular interactions and reactivity patterns.
In the context of pharmaceutical research, 3-(3,4-DIFLUOROPHENYL)ANILINE has been explored for its potential role in drug discovery. Its structural motif is reminiscent of several known bioactive compounds, suggesting that it may exhibit similar pharmacological properties or serve as a lead compound for further derivatization. Researchers have leveraged computational methods to predict the binding affinity of this compound to various biological targets, providing insights into its potential therapeutic applications. These studies have been complemented by experimental investigations, which have validated many of these computational predictions.
The incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate their biological activity. In the case of 3-(3,4-DIFLUOROPHENYL)ANILINE, the electron-withdrawing nature of fluorine influences the electronic distribution within the molecule, thereby affecting its interactions with biological targets. This has led to interest in using this compound as an intermediate in the synthesis of fluorinated drugs, which often exhibit improved metabolic stability and bioavailability. The growing body of literature on fluorinated anilines underscores their significance in modern drug development.
Advances in synthetic methodologies have also contributed to the increasing utility of 3-(3,4-DIFLUOROPHENYL)ANILINE. Modern techniques such as transition metal-catalyzed cross-coupling reactions have made it possible to introduce fluorine substituents with high selectivity and efficiency. These methods have enabled chemists to access a wider range of derivatives with tailored properties, expanding the potential applications of this compound. The ability to fine-tune its structure has opened new avenues for exploration in both academic and industrial research settings.
The impact of 3-(3,4-DIFLUOROPHENYL)ANILINE extends beyond pharmaceuticals into other areas such as materials science. Fluorinated aromatic compounds are known for their unique electronic properties, making them suitable for use in organic electronics and optoelectronic devices. The presence of fluorine atoms can enhance charge transport properties and improve device performance. Researchers are investigating how incorporating this compound into polymer matrices or thin films can lead to novel materials with enhanced functionality.
The environmental and safety considerations associated with handling 3-(3,4-DIFLUOROPHENYL)ANILINE are also important aspects of its application. While it is not classified as a hazardous substance under current regulations, proper handling procedures must be followed to ensure safe laboratory practices. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas to minimize exposure risks. As with any chemical substance used in research or industrial settings, adherence to safety protocols is essential.
The future prospects for 3-(3,4-DIFLUOROPHENYL)ANILINE are promising given its versatility and potential applications across multiple disciplines. Ongoing research continues to uncover new synthetic routes and functional derivatives that could further expand its utility. Collaborative efforts between academia and industry are likely to drive innovation in this field, leading to novel applications that could benefit society in significant ways.
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